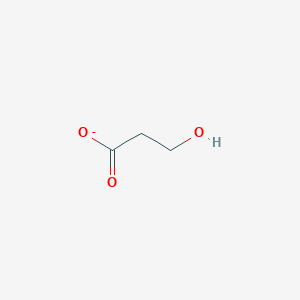
3-Hydroxypropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropionate (3-HP) is a three-carbon molecule that has gained significant attention in the scientific community due to its potential as a renewable building block for various chemicals and materials. It is a chiral compound that can exist in two enantiomeric forms, (R)-3-HP and (S)-3-HP. In
Applications De Recherche Scientifique
Biological Production from Glucose or Glycerol
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical that can be biologically produced from glucose or glycerol. Microbial 3-HP production faces certain constraints, but various solutions are being explored. Future prospects include further advancements in biological production methods (Kumar, Ashok, & Park, 2013).
Biosynthetic Pathways for Production
3-HP has potential applications in novel polymer materials and derivatives. Establishing biotechnological routes for its synthesis involves creating biosynthetic pathways and engineering microbes for production. This approach is seen as a sustainable alternative to chemical synthesis (Jiang, Meng, & Xian, 2009).
Microbial Synthesis for Biodegradable Plastics
3-HP is used in the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic. Microbial synthesis of 3-HP is gaining attention due to its green and sustainable properties. Advances in biosynthesis and metabolic engineering strategies are significant in this field (Wang, Cui, Sun, Wang, & Chen, 2023).
Biosynthesis and Biodegradation of 3HP-Containing Polyesters
3-HP is important for the polymer industry, particularly for bioplastics. This research focuses on polyesters consisting of 3HP monomers and their synthesis and physical properties. It highlights how 3HP incorporation affects the characteristics of copolymers (Andreeßen & Steinbüchel, 2010).
Commercial and Industrial Applications
3-HP serves as a precursor for various key compounds, making it commercially valuable. Its production through natural and genetically engineered microorganisms is widely researched. Efficient processes for high yield and productivity are crucial for its commercial production (Vidra & Németh, 2017).
Yeast as a Potential Cell Factory
Research on Saccharomyces cerevisiae demonstrates its potential for producing 3-HP, which can be used for various commodity chemicals. By engineering the yeast strain and optimizing the fermentation process, significant improvements in 3-HP production have been achieved (Chen et al., 2014).
Increasing Microbial Resistance for Industrial Applications
To improve the industrial production of 3-HP, research focuses on increasing Escherichia coli resistance to 3HP. This involves understanding protein expression changes under 3HP stress and developing strains with higher resistance, leading to reduced production costs (Liu et al., 2016).
Propriétés
Numéro CAS |
1190-23-4 |
|---|---|
Nom du produit |
3-Hydroxypropionate |
Formule moléculaire |
C3H5O3- |
Poids moléculaire |
89.07 g/mol |
Nom IUPAC |
3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1 |
Clé InChI |
ALRHLSYJTWAHJZ-UHFFFAOYSA-M |
SMILES |
C(CO)C(=O)[O-] |
SMILES canonique |
C(CO)C(=O)[O-] |
Synonymes |
3-hydroxypropanoic acid 3-hydroxypropionate 3-hydroxypropionic acid beta-lactic acid hydracrylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





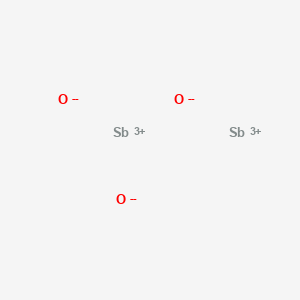


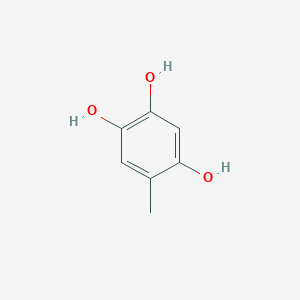

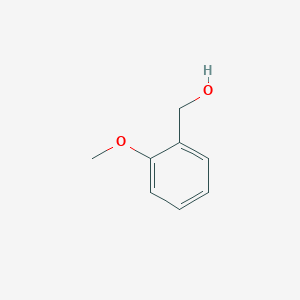
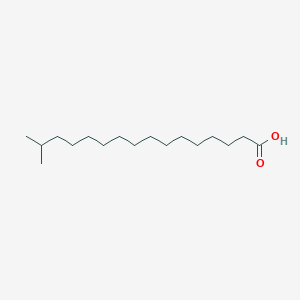



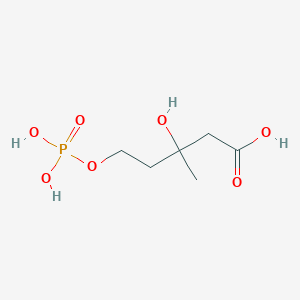
![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)